![molecular formula C15H20N2O3 B267445 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267445.png)
4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide involves the inhibition of specific enzymes and proteins involved in disease progression. The compound binds to the active site of the target protein or enzyme, preventing its activity and thus slowing down or stopping disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide depend on the specific target protein or enzyme that it inhibits. The compound has been shown to have anti-inflammatory effects, reduce tumor growth, and improve neurological function in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide in lab experiments is its high selectivity and specificity for the target protein or enzyme. This allows for more accurate and reliable results. However, one limitation is that the compound may have off-target effects, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research involving 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide. One direction is to explore its potential therapeutic effects in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective inhibitors based on the structure of this compound. Additionally, further research is needed to understand the long-term effects and safety of this compound in humans.
Conclusion:
In conclusion, 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is a small molecule inhibitor that has potential therapeutic effects in various diseases. Its mechanism of action involves the inhibition of specific enzymes and proteins, and it has been extensively used in scientific research. While there are advantages to using this compound in lab experiments, there are also limitations to consider. Future research directions include exploring its potential therapeutic effects in other diseases and developing more potent and selective inhibitors.
Synthesemethoden
The synthesis of 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide involves the reaction of 4-aminobenzoic acid with cyclopropylcarbonyl chloride and N-(3-methoxypropyl)amine. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide has been extensively used in scientific research as a small molecule inhibitor. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. The compound has been used to study the role of specific proteins and enzymes in disease progression and to develop new therapies.
Eigenschaften
Produktname |
4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide |
---|---|
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
4-(cyclopropanecarbonylamino)-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C15H20N2O3/c1-20-10-2-9-16-14(18)11-5-7-13(8-6-11)17-15(19)12-3-4-12/h5-8,12H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
LEAABCNQVVUXBC-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Kanonische SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.